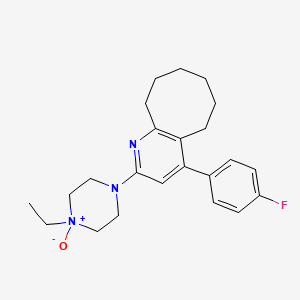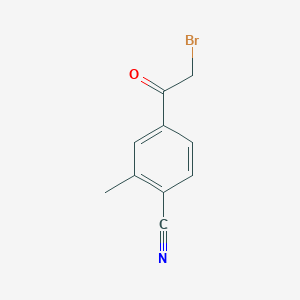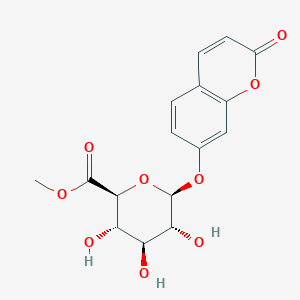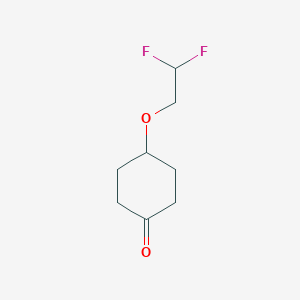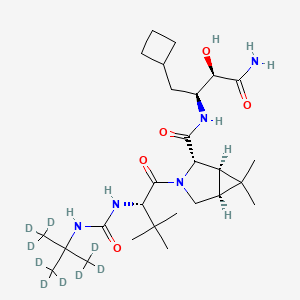
2'-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers)) is a stable isotope-labeled analogue of 2’-Dihydro Boceprevir, which is a metabolite of Boceprevir. Boceprevir is a protease inhibitor used in the treatment of hepatitis C. The compound is characterized by its molecular formula C27H38D9N5O5 and a molecular weight of 530.75 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Dihydro Boceprevir-d9 involves the incorporation of deuterium atoms into the molecular structure of 2’-Dihydro Boceprevir. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents in the synthesis process. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of 2’-Dihydro Boceprevir-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography .
化学反应分析
Types of Reactions
2’-Dihydro Boceprevir-d9 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group in 2’-Dihydro Boceprevir-d9 would yield a ketone or aldehyde .
科学研究应用
2’-Dihydro Boceprevir-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic research to trace the metabolic fate of Boceprevir in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Boceprevir.
Industry: Applied in the development of new antiviral drugs and in quality control processes
作用机制
The mechanism of action of 2’-Dihydro Boceprevir-d9 is similar to that of Boceprevir. Boceprevir inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for the viral replication process. By inhibiting this protease, Boceprevir prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. The deuterium-labeled analogue, 2’-Dihydro Boceprevir-d9, is used to study this mechanism in greater detail .
相似化合物的比较
Similar Compounds
Boceprevir: The parent compound, used as a protease inhibitor for hepatitis C treatment.
Telaprevir: Another protease inhibitor used for hepatitis C treatment.
Simeprevir: A protease inhibitor with a similar mechanism of action.
Uniqueness
2’-Dihydro Boceprevir-d9 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The incorporation of deuterium atoms provides a way to trace the compound in biological systems without altering its chemical properties significantly .
属性
分子式 |
C27H47N5O5 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC 名称 |
(1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C27H47N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-20,33H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,19+,20+/m0/s1/i4D3,5D3,6D3 |
InChI 键 |
FEBWCINGHXXUCV-AWQZEPEUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](CC3CCC3)[C@H](C(=O)N)O)C2(C)C)C(C)(C)C |
规范 SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(C(=O)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
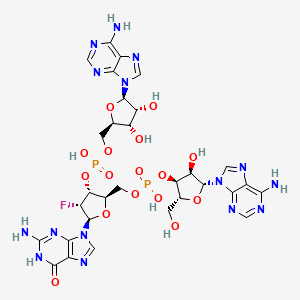
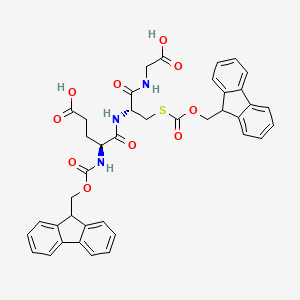
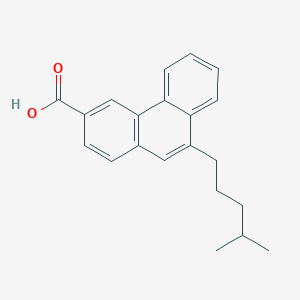


![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)
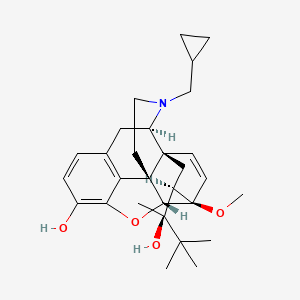
![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
